Methyl 5-(4-bromobenzyl)-1H-pyrrole-2-carboxylate Methyl 5-(4-bromobenzyl)-1H-pyrrole-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15832005
InChI: InChI=1S/C13H12BrNO2/c1-17-13(16)12-7-6-11(15-12)8-9-2-4-10(14)5-3-9/h2-7,15H,8H2,1H3
SMILES:
Molecular Formula: C13H12BrNO2
Molecular Weight: 294.14 g/mol

Methyl 5-(4-bromobenzyl)-1H-pyrrole-2-carboxylate

CAS No.:

Cat. No.: VC15832005

Molecular Formula: C13H12BrNO2

Molecular Weight: 294.14 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-(4-bromobenzyl)-1H-pyrrole-2-carboxylate -

Specification

Molecular Formula C13H12BrNO2
Molecular Weight 294.14 g/mol
IUPAC Name methyl 5-[(4-bromophenyl)methyl]-1H-pyrrole-2-carboxylate
Standard InChI InChI=1S/C13H12BrNO2/c1-17-13(16)12-7-6-11(15-12)8-9-2-4-10(14)5-3-9/h2-7,15H,8H2,1H3
Standard InChI Key BHWWNZTUOAVDED-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC=C(N1)CC2=CC=C(C=C2)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyrrole ring substituted at the 2-position with a methyl carboxylate group and at the 5-position with a 4-bromobenzyl moiety. The IUPAC name, methyl 5-[(4-bromophenyl)methyl]-1H-pyrrole-2-carboxylate, reflects this substitution pattern. Key structural identifiers include:

PropertyValue
Molecular FormulaC13H12BrNO2\text{C}_{13}\text{H}_{12}\text{BrNO}_2
Molecular Weight294.14 g/mol
Canonical SMILESCOC(=O)C1=CC=C(N1)CC2=CC=C(C=C2)Br
InChI KeyBHWWNZTUOAVDED-UHFFFAOYSA-N

The 4-bromobenzyl group introduces steric bulk and electronic effects, potentially influencing intermolecular interactions and reactivity .

Synthetic Methodologies

General Pyrrole Functionalization Strategies

While no explicit synthetic route for methyl 5-(4-bromobenzyl)-1H-pyrrole-2-carboxylate is documented, analogous brominated pyrroles are typically synthesized via:

  • Borylation-Suzuki Coupling Sequences: Iridium-catalyzed borylation of methyl pyrrole-2-carboxylates enables regioselective functionalization, followed by Suzuki-Miyaura cross-coupling with aryl halides.

  • Trichloroacetyl Intermediate Routes: Conversion of trichloroacetyl-pyrrole intermediates using sodium methoxide in methanol, as demonstrated for methyl 4-bromo-1H-pyrrole-2-carboxylate (71–85% yields) .

Table 1: Representative Synthetic Conditions for Analogous Brominated Pyrroles

CompoundReaction ConditionsYieldCharacterization Data
Methyl 4-bromo-1H-pyrrole-2-carboxylateNaOMe/MeOH, 0–23°C, 10–60 min71–85%1H NMR^1\text{H NMR}: δ 7.16 (d), 6.89 (d)
Methyl 5-bromo-1H-pyrrole-2-carboxylateEnzymatic bromination (pH 6.2, 23°C, 24 h)LCMS: m/z = 204.0

Physicochemical Properties

Solubility and Stability

The methyl ester group enhances lipid solubility compared to carboxylic acid derivatives, favoring organic solvent compatibility (e.g., DMSO, methanol). Bromine’s electronegativity may increase oxidative stability but could also render the compound light-sensitive .

Spectroscopic Characterization

Hypothetical NMR Profile (based on analogs ):

  • 1H NMR^1\text{H NMR}:

    • Pyrrole H-3/H-4: δ 6.80–7.16 (d, J = 1.2 Hz)

    • 4-Bromobenzyl CH2: δ 3.90–4.20 (s)

    • Aromatic protons: δ 7.20–7.50 (m)

  • 13C NMR^{13}\text{C NMR}:

    • Carbonyl (COOCH3): δ 165–170 ppm

    • Aromatic carbons: δ 120–135 ppm

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